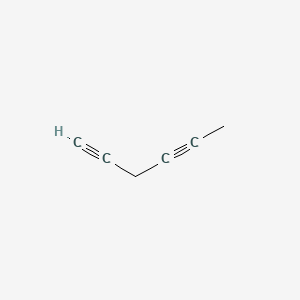

1,4-Hexadiyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexa-1,4-diyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h1H,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXXWBJAOFKNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146346 | |

| Record name | 1,4-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-91-4 | |

| Record name | 1,4-Hexadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,4-Hexadiyne from Propargyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-hexadiyne, a valuable building block in organic synthesis, from the readily available starting material, propargyl bromide. This document details the core synthetic strategy, a representative experimental protocol, quantitative data, and the underlying reaction mechanism.

Introduction

This compound is a six-carbon chain containing two non-conjugated triple bonds. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and conjugated polymers. The synthesis of this compound from propargyl bromide is a classical transformation that relies on the principles of carbon-carbon bond formation, typically through a Wurtz-type coupling or a Grignard-based reaction pathway. This guide will focus on a plausible and widely applicable method involving the formation of a propargyl Grignard reagent followed by its reaction with a second equivalent of propargyl bromide.

Core Synthesis Strategy and Mechanism

The primary approach for the synthesis of this compound from propargyl bromide involves a homocoupling reaction. A common and effective method to achieve this is through the formation of an organometallic intermediate, specifically a Grignard reagent.

The reaction proceeds in two key stages:

-

Formation of the Propargyl Grignard Reagent: Propargyl bromide reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. It is important to note that the propargyl Grignard reagent exists in equilibrium with its isomeric form, the allenyl Grignard reagent.[1][2]

-

Nucleophilic Substitution: The nucleophilic carbon of the Grignard reagent (in either its propargyl or allenyl form) then attacks the electrophilic carbon of a second molecule of propargyl bromide in a nucleophilic substitution reaction, displacing the bromide ion and forming the new carbon-carbon bond to yield this compound. To favor the formation of the desired 1,4-diyne over the isomeric allene, the reaction conditions, particularly temperature, should be carefully controlled.

A potential side reaction is the Wurtz-type homocoupling of propargyl bromide, which can occur on the surface of the magnesium.[2]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from propargyl bromide. This protocol is based on established methods for Grignard reagent formation and subsequent alkylation.[3]

Materials:

-

Propargyl bromide (3-bromo-1-propyne), 80% solution in toluene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Hydroquinone (B1673460) (as a stabilizer)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part A: Synthesis of this compound

-

Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.

-

Initiation of Grignard Reagent Formation: To the cooled flask are added magnesium turnings (e.g., 0.5 mol) and a crystal of iodine. A small amount of a solution of propargyl bromide (e.g., 0.5 mol total) in anhydrous diethyl ether (200 mL) is added from the dropping funnel to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the gentle refluxing of the ether.

-

Formation of Grignard Reagent: Once the reaction has started, the remaining propargyl bromide solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction mixture is stirred for an additional hour after the addition is complete to ensure the complete formation of the Grignard reagent.

-

Coupling Reaction: The reaction mixture is cooled in an ice bath. A solution of propargyl bromide (e.g., 0.45 mol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution (150 mL) with vigorous stirring. The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

Isolation of Crude Product: The combined organic layers are washed with brine (2 x 100 mL), dried over anhydrous magnesium sulfate, and filtered. A small amount of hydroquinone is added as a stabilizer. The bulk of the diethyl ether is removed by simple distillation at atmospheric pressure.

Part B: Purification by Fractional Distillation

-

The crude this compound is purified by fractional distillation under reduced pressure.

-

The fraction collected at the appropriate boiling point (see Table 1) is the purified this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Propargyl Bromide | C₃H₃Br | 118.96 | 88-90 | 1.57 |

| This compound | C₆H₆ | 78.11 | 86-87 | 0.81 |

Note: The yield of this reaction can vary depending on the precise reaction conditions. Yields for similar Grignard coupling reactions are typically in the range of 40-60%.

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopy | Expected Data |

| ¹H NMR (CDCl₃) | δ ~2.0 (t, 2H, C≡CH), δ ~2.2 (m, 4H, CH₂C≡C) |

| ¹³C NMR (CDCl₃) | δ ~15 (CH₂), δ ~70 (C≡CH), δ ~80 (C≡C) |

| IR (neat) | ν ~3300 cm⁻¹ (C≡C-H stretch), ν ~2120 cm⁻¹ (C≡C stretch) |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Considerations

-

Propargyl bromide is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood.[4]

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

-

Grignard reactions are sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

The reaction can be exothermic. Proper temperature control is crucial.

Conclusion

The synthesis of this compound from propargyl bromide via a Grignard-mediated coupling reaction is a feasible and instructive method for accessing this important synthetic intermediate. Careful control of reaction conditions, particularly temperature, is essential to favor the formation of the desired product and minimize the formation of isomeric byproducts. The provided protocol and data serve as a comprehensive guide for researchers in the successful synthesis and characterization of this compound.

References

An In-Depth Technical Guide to the Formation of 1,4-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism for the formation of 1,4-hexadiyne, a non-conjugated diyne of interest in various fields of chemical synthesis. The document details the primary synthetic pathway, including the underlying mechanistic principles, experimental protocols, and relevant quantitative data.

Core Synthetic Strategy: Alkylation of Acetylides

The formation of this compound is not achieved through a direct coupling of two three-carbon fragments, which would typically yield the conjugated isomer, 2,4-hexadiyne. Instead, the synthesis relies on a stepwise construction of the carbon skeleton via the alkylation of an acetylide anion . This nucleophilic substitution reaction, specifically an SN2 reaction, is a robust and well-established method for forming carbon-carbon bonds.

The fundamental principle involves the deprotonation of a terminal alkyne using a strong base to generate a highly nucleophilic acetylide anion. This anion then attacks an appropriate alkyl halide, leading to the formation of a new carbon-carbon bond and the desired diyne product.

Two primary retrosynthetic disconnections are considered for this compound:

-

Route A: Disconnection between C3 and C4, suggesting the reaction of a methylacetylide anion with a propargyl halide.

-

Route B: Disconnection between C2 and C3, implying the reaction of an acetylide anion with a 1-halo-2-butyne.

Literature precedents and synthetic accessibility favor Route A as the more common and practical approach.

Mechanistic Pathway of this compound Formation

The predominant mechanism for the synthesis of this compound involves a two-step process:

-

Formation of the Methylacetylide Anion: Propyne (B1212725) (methylacetylene) is treated with a strong base, typically sodium amide (NaNH₂) in liquid ammonia (B1221849), to deprotonate the terminal alkyne. The highly acidic nature of the sp-hybridized C-H bond (pKa ≈ 25) facilitates this acid-base reaction, resulting in the formation of the sodium methylacetylide salt.

-

Nucleophilic Substitution (SN2 Reaction): The generated methylacetylide anion, a potent nucleophile, attacks the electrophilic carbon of propargyl bromide (3-bromo-1-propyne). This concerted, bimolecular reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group and the formation of the C3-C4 bond, yielding this compound.

The overall reaction can be summarized as follows:

CH₃−C≡CH + NaNH₂ → CH₃−C≡C⁻Na⁺ + NH₃ CH₃−C≡C⁻Na⁺ + HC≡C−CH₂Br → CH₃−C≡C−CH₂−C≡CH + NaBr

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the alkylation of methylacetylide with propargyl bromide.

Materials:

-

Liquid Ammonia (NH₃)

-

Sodium (Na)

-

Ferric Nitrate (B79036) Nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)

-

Propyne (CH₃C≡CH)

-

Propargyl Bromide (HC≡CCH₂Br) (80% solution in toluene (B28343) is commercially available)

-

Diethyl Ether (anhydrous)

-

Ammonium (B1175870) Chloride (saturated aqueous solution)

Procedure:

-

Preparation of Sodium Amide: In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and gas inlet, condense approximately 250 mL of liquid ammonia. Add a catalytic amount of ferric nitrate nonahydrate. Cautiously add 5.75 g (0.25 mol) of sodium metal in small pieces to the vigorously stirred ammonia until the blue color disappears, indicating the formation of sodium amide.

-

Formation of Sodium Methylacetylide: Bubble propyne gas through the sodium amide suspension at -78 °C (dry ice/acetone bath) until the white suspension is replaced by a clear solution of sodium methylacetylide.

-

Alkylation Reaction: To the solution of sodium methylacetylide, add 29.7 g (0.25 mol) of propargyl bromide dropwise via an addition funnel over a period of 1 hour, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.

-

Work-up: Carefully evaporate the ammonia by removing the cooling bath and allowing the flask to warm to room temperature in a well-ventilated fume hood. Add 100 mL of anhydrous diethyl ether to the residue. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases.

-

Purification: Separate the ethereal layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by fractional distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the alkylation of methylacetylide. Yields can vary depending on the purity of reagents and the precise reaction conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Sodium | 0.25 mol | [1][2] |

| Propyne | ~0.25 mol | [1][2] |

| Propargyl Bromide | 0.25 mol | [1][2] |

| Reaction Conditions | ||

| Solvent | Liquid Ammonia | [1][2] |

| Temperature | -78 °C | [1][2] |

| Reaction Time | 3 hours | [1][2] |

| Product | ||

| This compound Yield | ~60-70% | [1][2] |

| Boiling Point | 87-88 °C | [3] |

Spectroscopic Data for this compound

The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 2.05 | t, J = 2.7 Hz | 1H |

| 3.15 | q, J = 2.7 Hz | 2H |

| 1.80 | t, J = 2.7 Hz | 3H |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 81.3 | C4 or C5 |

| 78.9 | C1 or C2 |

| 69.4 | C2 or C1 |

| 68.1 | C5 or C4 |

| 14.2 | C3 |

| 3.5 | C6 |

Note: Specific assignments of C1/C2 and C4/C5 may vary and can be confirmed with 2D NMR techniques.

Conclusion

The formation of this compound is reliably achieved through the SN2 alkylation of a methylacetylide anion with propargyl bromide. This method provides a straightforward and efficient route to this non-conjugated diyne. The detailed mechanistic understanding and experimental protocol provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the practical application of this chemistry in their respective endeavors.

References

Spectroscopic Characterization of Hexa-1,4-diyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize hexa-1,4-diyne. Due to the limited availability of experimentally derived spectra for this specific compound, this document combines theoretical principles with predicted spectroscopic data. The information herein serves as a robust reference for the identification and structural elucidation of hexa-1,4-diyne, a molecule of interest in synthetic chemistry and materials science.

Introduction to Hexa-1,4-diyne

Hexa-1,4-diyne (C₆H₆) is a linear alkyne characterized by the presence of two carbon-carbon triple bonds separated by a methylene (B1212753) group. Its structure presents a terminal alkyne at one end and an internal alkyne at the other, making it an interesting building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity and purity.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of hexa-1,4-diyne. These values are based on established spectroscopic principles for alkynes and related compounds.

Table 1: Predicted ¹H NMR Data for Hexa-1,4-diyne (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (≡C-H) | ~2.0 - 2.5 | Triplet (t) | ~2.5 - 3.0 |

| H-3 (-CH₂-) | ~3.0 - 3.5 | Quartet of triplets (qt) | J₃,₆ ≈ 2.5-3.0, J₃,₁ ≈ 2.5-3.0 |

| H-6 (-CH₃) | ~1.7 - 2.0 | Triplet (t) | ~2.5 - 3.0 |

Table 2: Predicted ¹³C NMR Data for Hexa-1,4-diyne (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (≡C-H) | ~65 - 75 |

| C-2 (-C≡) | ~80 - 90 |

| C-3 (-CH₂-) | ~15 - 25 |

| C-4 (-C≡) | ~75 - 85 |

| C-5 (≡C-) | ~70 - 80 |

| C-6 (-CH₃) | ~5 - 15 |

Table 3: Predicted Infrared (IR) and Raman Spectroscopy Data for Hexa-1,4-diyne

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch (terminal) | ~3300 | ~3300 | Strong (IR), Strong (Raman) |

| C≡C Stretch (internal) | ~2260 - 2190 | ~2260 - 2190 | Weak to Medium (IR), Strong (Raman) |

| C≡C Stretch (terminal) | ~2140 - 2100 | ~2140 - 2100 | Medium (IR), Medium (Raman) |

| ≡C-H Bend (terminal) | ~700 - 610 | Not typically observed | Strong, Broad (IR) |

| C-H Stretch (sp³) | ~2960 - 2850 | ~2960 - 2850 | Medium (IR), Medium (Raman) |

Table 4: Predicted Mass Spectrometry Data for Hexa-1,4-diyne

| Ion | Predicted m/z | Notes |

| [M]⁺ | 78.04695 | Molecular Ion |

| [M-H]⁺ | 77 | Loss of the terminal acetylenic proton |

| [M-CH₃]⁺ | 63 | Loss of the terminal methyl group |

| [C₄H₃]⁺ | 51 | Propargyl cation fragment |

| [C₃H₃]⁺ | 39 | Cyclopropenyl or propargyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of hexa-1,4-diyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified hexa-1,4-diyne into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gently swirl the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0 - 12 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay: 1 - 5 seconds.

-

Number of Scans: 16 - 64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 - 150 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay: 2 - 5 seconds.

-

Number of Scans: 1024 - 4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and report the chemical shifts in ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in hexa-1,4-diyne by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Place a single drop of pure hexa-1,4-diyne onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: Transmission holder.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 - 32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty salt plates.

-

Place the sample-containing salt plates in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the characteristic absorption bands.

-

Raman Spectroscopy

Objective: To obtain a vibrational spectrum that is complementary to the IR spectrum, particularly for the symmetric carbon-carbon triple bond stretches.

Methodology:

-

Sample Preparation:

-

Transfer a small amount of liquid hexa-1,4-diyne into a clean glass capillary tube or a quartz cuvette.

-

-

Instrument Parameters:

-

Spectrometer: Raman spectrometer.

-

Excitation Source: A laser with a wavelength that is not absorbed by the sample (e.g., 532 nm or 785 nm).

-

Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation.

-

Spectral Range: 3500 - 200 cm⁻¹.

-

Acquisition Time: Varies depending on the instrument and sample, typically a few seconds to a few minutes per scan.

-

Number of Scans: Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Acquire the Raman spectrum of the sample.

-

Process the spectrum to remove any background fluorescence, if present.

-

Identify and label the characteristic Raman scattering peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of hexa-1,4-diyne.

Methodology:

-

Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):

-

Sample Preparation: Prepare a dilute solution of hexa-1,4-diyne in a volatile solvent such as dichloromethane (B109758) or hexane.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

-

-

Instrument Parameters (Mass Spectrometer):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35 - 200.

-

-

Data Analysis:

-

Identify the peak corresponding to hexa-1,4-diyne in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for hexa-1,4-diyne.

Caption: Workflow for the spectroscopic characterization of hexa-1,4-diyne.

Caption: Correlation of hexa-1,4-diyne structure with its predicted spectroscopic features.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,4-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-hexadiyne. Due to the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and typical chemical shift and coupling constant values for analogous functional groups to present a predicted analysis. Furthermore, it outlines detailed experimental protocols for the acquisition of high-quality NMR data for small organic molecules like this compound.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of similar chemical structures and known chemical shift ranges for protons and carbons in various environments.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-1 | ~2.0 | Triplet | ~2.5 | ≡C-H |

| H-3 | ~3.1 | Quartet | ~2.5 | -C≡C-CH ₂-C≡C- |

| H-6 | ~1.8 | Triplet | ~2.5 | CH ₃-C≡C- |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~70 | C H≡ |

| C-2 | ~80 | -C ≡CH |

| C-3 | ~15 | -C≡C-C H₂-C≡C- |

| C-4 | ~80 | -C≡C -CH₃ |

| C-5 | ~75 | -C ≡C-CH₃ |

| C-6 | ~4 | C H₃-C≡C- |

Experimental Protocols

Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in the chosen deuterated solvent.[1] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the solubility of the compound.[1][2] The solvent should be chosen to avoid overlapping signals with the analyte.

-

Sample Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[3]

-

Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample. TMS is chemically inert and its protons give a sharp signal at 0.00 ppm.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard high-resolution NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is important for accurate integration.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Temperature: Room temperature (e.g., 298 K) is standard.

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is standard to produce a spectrum with single lines for each unique carbon.

-

Spectral Width: A wider spectral width of around 200-250 ppm is necessary to cover the larger chemical shift range of carbon nuclei.[5]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio. The acquisition time can range from 30 minutes to several hours.

-

Proton Decoupling: Broadband proton decoupling is applied during the acquisition to collapse carbon-proton couplings and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Mandatory Visualization

The following diagrams illustrate the logical workflow of an NMR analysis and the structural information derived for this compound.

References

A Technical Guide to the Physical and Chemical Properties of 1,4-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Hexadiyne is a linear six-carbon hydrocarbon containing two triple bonds, making it a member of the alkyne family. Its structure, with the specific arrangement of unsaturation at the first and fourth positions, offers a unique scaffold for synthetic chemistry. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a representative synthetic protocol and a visualization of its preparation. Due to the limited availability of detailed experimental data in the public domain, this document combines reported values with general principles of alkyne chemistry to serve as a valuable resource.

Core Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ | [1][2] |

| Molecular Weight | 78.11 g/mol | [1] |

| CAS Number | 10420-91-4 | [2][3] |

| Boiling Point | 80.7 °C at 760 mmHg | |

| Density | 0.825 g/cm³ | |

| Refractive Index | 1.455 | |

| LogP (Octanol/Water Partition Coefficient) | 1.033 | |

| Vapor Pressure | 93.7 mmHg at 25°C | |

| InChIKey | NJXXWBJAOFKNIR-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC#CCC#C | [3] |

Experimental Protocols

Representative Synthesis of this compound via Alkylation of an Acetylide

Reaction Scheme:

CH₃-C≡C⁻Na⁺ + HC≡C-CH₂-Br → CH₃-C≡C-CH₂-C≡CH + NaBr

Materials and Equipment:

-

Sodamide (NaNH₂) or another strong base (e.g., n-butyllithium)

-

Propargyl bromide

-

Anhydrous liquid ammonia (B1221849) or an appropriate inert solvent (e.g., THF, diethyl ether)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for workup and purification (separatory funnel, distillation apparatus)

Procedure:

-

Formation of the Propynyl (B12738560) Anion: In a three-neck flask maintained under an inert atmosphere (e.g., nitrogen or argon), a solution of sodamide in anhydrous liquid ammonia is prepared at approximately -78 °C. Gaseous propyne is then bubbled through the solution, or a solution of propyne in an appropriate solvent is added dropwise. The formation of the sodium propynide salt will be evident.

-

Alkylation: A solution of propargyl bromide in an inert solvent (e.g., THF) is added dropwise to the suspension of sodium propynide at a low temperature to control the exothermic reaction. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by fractional distillation to yield the final product. The purity should be assessed by gas chromatography (GC) and the structure confirmed by spectroscopic methods.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Spectroscopic Information

Reactivity: As with other terminal alkynes, the acetylenic proton in this compound is weakly acidic and can be deprotonated by a strong base. The triple bonds can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The presence of two alkyne functionalities allows for the potential of polymerization and the formation of more complex molecular architectures.

Spectroscopic Profile:

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure:

-

¹H NMR: The spectrum would be expected to show signals for the methyl protons, the methylene (B1212753) protons situated between the two triple bonds, and the terminal acetylenic proton. The chemical shifts and coupling patterns would be characteristic of these environments.

-

¹³C NMR: The spectrum should display distinct signals for the six carbon atoms, with the sp-hybridized carbons of the triple bonds appearing in the characteristic downfield region for alkynes.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C≡C stretching vibrations and the ≡C-H stretching of the terminal alkyne.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 78.11). The fragmentation pattern would provide further structural information.

For definitive identification and characterization, it is imperative for researchers to acquire experimental spectroscopic data on their synthesized or acquired samples of this compound.

References

The Elusive Skipped Alkyne: A Technical Guide to the Discovery and History of Non-Conjugated Diynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-conjugated diynes, also known as skipped diynes, are a fascinating class of organic molecules characterized by the presence of two carbon-carbon triple bonds separated by one or more sp³-hybridized carbon atoms. This structural motif imparts unique chemical reactivity and conformational properties that distinguish them from their conjugated counterparts. While the chemistry of conjugated polyynes has been explored for over a century, the history of their non-conjugated cousins is more recent and marked by significant synthetic challenges. This technical guide delves into the discovery, historical development, and key synthetic methodologies of non-conjugated diynes, providing researchers with a comprehensive understanding of this important class of compounds.

A Challenging Beginning: The Late Arrival of Simple Non-Conjugated Diynes

The history of non-conjugated diynes is intrinsically linked to the broader development of alkyne chemistry. While the simplest alkyne, acetylene, was discovered in the 19th century, the synthesis of even the most basic non-conjugated diyne, 1,4-pentadiyne, proved to be a formidable challenge. For many years, attempts to synthesize this seemingly simple molecule were unsuccessful.

It was not until the late 1960s that the first successful isolation of 1,4-pentadiyne was achieved. Early synthetic approaches often resulted in rearrangement to the more stable conjugated isomer, 1,3-pentadiyne. This underscores a key theme in the chemistry of non-conjugated diynes: their propensity to isomerize to thermodynamically more favorable conjugated systems under certain conditions. Interestingly, historical records suggest that more complex and long-chain 1,4-diynes had been synthesized before the successful isolation of the parent 1,4-pentadiyne.

A significant advancement in the synthesis of 1,4-pentadiyne was reported in 1979 by Verkruijsse and Hasselaar, who developed an improved methodology that provided higher yields and purity. This work opened the door for more systematic studies of non-conjugated diynes and their applications.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of non-conjugated diynes typically involves the coupling of appropriate alkyne-containing precursors. Several methods have been developed, each with its own advantages and limitations.

Alkylation of Acetylides

A common and versatile strategy involves the reaction of a metal acetylide with a propargyl halide or a related electrophile.

Experimental Protocol: Synthesis of 1,4-Pentadiyne (Adapted from Verkruijsse and Hasselaar, 1979)

This improved synthesis utilizes a copper(I) bromide catalyst and a propargyl tosylate as the electrophile to minimize rearrangement.

-

Materials: Ethynylmagnesium bromide in THF, propargyl tosylate, copper(I) bromide, anhydrous THF.

-

Procedure:

-

A solution of ethynylmagnesium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

A catalytic amount of copper(I) bromide is added to the Grignard solution at a low temperature (e.g., 0 °C).

-

A solution of propargyl tosylate in anhydrous THF is added dropwise to the reaction mixture while maintaining the low temperature.

-

The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure 1,4-pentadiyne.

-

Coupling Reactions of Propargyl Halides

The coupling of two molecules of a propargyl halide can be achieved using a variety of reducing agents.

Experimental Protocol: Synthesis of 1,5-Hexadiyne (B1215225)

This method involves the reductive coupling of propargyl bromide.

-

Materials: Propargyl bromide, magnesium turnings, anhydrous diethyl ether, mercuric chloride (catalyst).

-

Procedure:

-

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used for activation.

-

A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to the activated magnesium at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.

-

The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the resulting 1,5-hexadiyne is purified by fractional distillation.

-

Quantitative Data of Representative Non-Conjugated Diynes

The physical and spectroscopic properties of non-conjugated diynes are crucial for their identification and characterization.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| 1,4-Pentadiyne | C₅H₄ | 64.08 | 62-64 | ~0.78 | ~1.428 |

| 1,5-Hexadiyne | C₆H₆ | 78.11 | 86-87 | ~0.805 | ~1.439 |

| 1,6-Heptadiyne | C₇H₈ | 92.14 | 111-112 | ~0.805 | ~1.441 |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Non-conjugated diynes exhibit characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2120 cm⁻¹). The absence of conjugation results in these bands appearing at slightly higher frequencies compared to conjugated diynes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acetylenic protons of terminal non-conjugated diynes typically appear as a triplet around δ 2.0-2.5 ppm. The methylene (B1212753) protons adjacent to the triple bonds show characteristic splitting patterns depending on the structure.

-

¹³C NMR: The sp-hybridized carbons of the triple bond resonate in the region of δ 65-90 ppm. The sp³-hybridized carbons separating the alkynes appear further upfield.

-

Logical Relationships and Experimental Workflows

The synthesis of non-conjugated diynes can be visualized as a series of logical steps, from the selection of starting materials to the final purification of the product.

Caption: A generalized workflow for the synthesis of non-conjugated diynes.

The historical development of synthetic methods highlights a progression towards milder and more selective reagents to overcome the challenge of isomerization.

Caption: Historical progression of synthetic methods for non-conjugated diynes.

Conclusion

The discovery and synthesis of non-conjugated diynes represent a significant chapter in the history of organic chemistry. Overcoming the initial synthetic hurdles has paved the way for the exploration of their unique reactivity and their use as versatile building blocks in the synthesis of complex molecules, including natural products and novel materials. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key historical milestones, synthetic strategies, and characteristic data of this important class of compounds. Further research into novel catalytic systems and synthetic methodologies will undoubtedly continue to expand the scope and utility of non-conjugated diynes in chemical synthesis and drug development.

An In-depth Technical Guide on the Stability and Reactivity of 1,4-Hexadiyne Under Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 1,4-hexadiyne. This guide is compiled from publicly accessible databases, theoretical calculations, and established principles of alkyne chemistry. All quantitative data presented should be considered in this context.

Executive Summary

This compound is a non-conjugated diyne with the molecular formula C₆H₆.[1][2] Its structure, featuring two terminal alkyne groups separated by a methylene (B1212753) bridge, dictates its chemical behavior. Under standard conditions, this compound is expected to be a volatile liquid. Due to the presence of two highly reactive terminal triple bonds, it is anticipated to be thermally sensitive and prone to polymerization. This document provides a comprehensive overview of the known and predicted stability and reactivity of this compound, including calculated physical and thermodynamic properties, expected chemical transformations, and recommended experimental protocols.

Physicochemical Properties

Quantitative data for this compound is sparse and largely based on computational models. The following tables summarize the available information to provide a baseline for its physical and thermodynamic characteristics.

Table 1: Calculated Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 78.11 | g/mol | [1][2] |

| Boiling Point (at 760 mmHg) | 80.7 | °C | - |

| Density | 0.825 | g/cm³ | [1] |

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Molar Refractivity | 24.39 ± 0.3 | cm³ | - |

| Molar Volume | 94.6 ± 3.0 | cm³ | - |

| Parachor | 218.3 ± 4.0 | cm³ | - |

| Index of Refraction | 1.459 ± 0.02 | - | - |

| Surface Tension | 28.3 ± 3.0 | dyne/cm | - |

| Enthalpy of Vaporization | 32.7 ± 0.8 | kJ/mol | - |

| Enthalpy of Formation | 335.6 ± 12.6 | kJ/mol | - |

| Standard Enthalpy of Formation | 382.2 ± 12.6 | kJ/mol | - |

| Gibbs Free Energy of Formation | 363.3 ± 13.4 | kJ/mol | - |

Stability and Reactivity Profile

Stability

As a non-conjugated diyne, this compound lacks the resonance stabilization found in conjugated systems.[3][4][5] The high energy of the two terminal triple bonds suggests that the molecule is likely to be thermally unstable and may decompose or polymerize, potentially vigorously, upon heating. The presence of impurities or certain metals can catalyze such decomposition.

It is crucial to handle this compound with care, avoiding exposure to high temperatures, direct sunlight, and sources of ignition. For storage, it is recommended to keep it in a cool, dark, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.

Reactivity

The reactivity of this compound is dominated by the chemistry of its two terminal alkyne functional groups. These groups are characterized by their acidity and susceptibility to addition reactions.[6][7][8][9]

The hydrogen atoms on the sp-hybridized carbons of the terminal alkynes are significantly more acidic than those on sp² or sp³ hybridized carbons. Consequently, this compound can be readily deprotonated by strong bases (e.g., sodium amide, n-butyllithium) to form the corresponding mono- and di-acetylides. These acetylides are potent nucleophiles and can be used in a variety of carbon-carbon bond-forming reactions.

This compound is expected to undergo a variety of addition reactions across its two triple bonds. Depending on the stoichiometry of the reagents, addition can occur at one or both alkyne moieties. Common addition reactions include:

-

Hydrogenation: In the presence of a metal catalyst (e.g., palladium, platinum, nickel), this compound can be fully hydrogenated to n-hexane. Partial hydrogenation to the corresponding diene or mono-alkene can be achieved using poisoned catalysts like Lindlar's catalyst (for cis-alkenes) or sodium in liquid ammonia (B1221849) (for trans-alkenes).[7]

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) will proceed to form tetra- or octa-halogenated alkanes, depending on the reaction conditions.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, yielding geminal dihalides at each of the original alkyne positions.

-

Hydration: In the presence of a mercury(II) salt catalyst, the addition of water will likely yield the corresponding diketone via an enol intermediate.

Terminal alkynes, particularly those that are not sterically hindered, are prone to polymerization. This can be initiated by heat, light, or the presence of transition metal catalysts. The polymerization of this compound could lead to a variety of complex, potentially cross-linked polymeric materials.[10][11]

Experimental Protocols

Given the limited specific information on this compound, the following are general experimental protocols adapted for handling volatile and reactive terminal alkynes. Researchers should always perform a thorough risk assessment before conducting any experiment.

General Handling and Storage

-

Handling: All manipulations of this compound should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn.[12][13] Due to its volatility, it is advisable to work with cooled samples to minimize vapor pressure.

-

Storage: Store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or explosion-proof freezer designated for flammable compounds.[13] Protect from light and heat.

Protocol for a Generic Addition Reaction (e.g., Bromination)

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.

-

Dissolution: Dissolve a known quantity of this compound in a suitable anhydrous solvent (e.g., dichloromethane, carbon tetrachloride) and add it to the reaction flask. Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

-

Reagent Addition: Dissolve the addition reagent (e.g., bromine in the same solvent) in the dropping funnel. Add the reagent dropwise to the stirred solution of this compound.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench any excess reagent (e.g., with aqueous sodium thiosulfate (B1220275) for bromine). Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography or distillation, taking care to avoid high temperatures.

Visualizations

Logical Relationship of this compound's Reactivity

The following diagram illustrates the central role of the terminal alkyne groups in the reactivity of this compound.

Caption: Reactivity pathways of this compound.

Experimental Workflow for a Generic Synthesis and Purification

This diagram outlines a typical workflow for a reaction involving this compound.

Caption: General experimental workflow.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C6H6 | CID 139150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Alkyne Reactivity [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. carlroth.com [carlroth.com]

- 13. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to the Solubility of 1,4-Hexadiyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Hexadiyne in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the predicted solubility based on the general principles of "like dissolves like" and provides a detailed, generalized experimental protocol for determining its solubility.

Predicted Solubility of this compound

This compound is a nonpolar alkyne. Based on the principle of "like dissolves like," it is expected to be soluble in nonpolar organic solvents and less soluble in polar solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Classification | Solvent Example | Predicted Solubility of this compound |

| Nonpolar Solvents | Hexane | Soluble |

| Toluene | Soluble | |

| Diethyl Ether | Soluble | |

| Polar Aprotic Solvents | Acetone | Sparingly soluble to soluble |

| Acetonitrile | Sparingly soluble | |

| Dimethylformamide (DMF) | Sparingly soluble | |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | |

| Polar Protic Solvents | Ethanol | Sparingly soluble |

| Methanol | Sparingly soluble | |

| Water | Insoluble |

This table is based on the general solubility of nonpolar alkynes and does not represent experimentally verified quantitative data for this compound.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using a gravimetric method. This is a general procedure that can be adapted for various solvents.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Calibrated thermometers

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials containing a known volume of the selected organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the water bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid any change in solubility during sampling.

-

Immediately filter the withdrawn sample through a syringe filter that is chemically resistant to the solvent and has been pre-conditioned with the saturated solution to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the solute due to volatilization.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Data Analysis and Calculation

The solubility of this compound in the chosen solvent can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of filtrate (mL)) x 100

Where:

-

Mass of solute (g) = (Final weight of the dish + solute) - (Initial weight of the empty dish)

-

Volume of filtrate (mL) = The volume of the saturated solution taken for analysis.

Safety Precautions

-

This compound is a flammable liquid. All experimental work should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care, as they are often flammable and can be toxic.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Initial Investigations into the Reactivity of 1,4-Hexadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Hexadiyne is a linear six-carbon molecule containing two alkyne functional groups, one terminal and one internal. This arrangement of multiple bonds provides a rich scaffold for a variety of chemical transformations, making it an intriguing building block for the synthesis of complex organic molecules. Its reactivity is characterized by the distinct electronic and steric environments of its two triple bonds, offering potential for selective functionalization. This technical guide provides an in-depth overview of the core reactivity of this compound, summarizing key reaction types, providing experimental details where available, and exploring the potential biological significance of related diyne structures.

Core Reactivity and Chemical Properties

This compound possesses a molecular formula of C₆H₆ and a molar mass of 78.11 g/mol . The presence of both a terminal and an internal alkyne influences its reactivity. The terminal alkyne (at C-1) has an acidic proton that can be deprotonated to form an acetylide, which is a potent nucleophile. The internal alkyne (at C-4) is less reactive towards nucleophilic attack but can participate in various cycloaddition and metal-catalyzed reactions.

Key Reactions of this compound

The dual alkyne functionality of this compound allows for a range of chemical transformations. Below are some of the principal reaction types that have been explored with terminal and internal alkynes, which are applicable to this compound.

Coupling Reactions

Coupling reactions are fundamental for carbon-carbon bond formation and are particularly useful for extending the carbon chain of this compound.

-

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, catalyzed by copper(I) salts in the presence of a base and an oxidant. While this reaction would lead to dimerization of this compound, it is a foundational reaction for understanding diyne chemistry.

-

Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a haloalkyne using a copper(I) salt catalyst and an amine base to produce an unsymmetrical 1,3-diyne.[1] This method is highly selective for the cross-coupling product over homocoupling.[2]

-

Sonogashira Coupling: A versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]

Table 1: Overview of Coupling Reactions Potentially Applicable to this compound

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Cu(I) salt, Base, Oxidant | Symmetrical 1,3-Diyne |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + Haloalkyne | Cu(I) salt, Amine Base | Unsymmetrical 1,3-Diyne |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |

Cycloaddition Reactions

The triple bonds in this compound can act as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems.

-

Diels-Alder Reaction: As a dienophile, the alkyne moieties of this compound can react with a conjugated diene in a [4+2] cycloaddition to form a cyclohexadiene derivative.[4]

-

1,3-Dipolar Cycloaddition: The alkynes can react with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a prominent example of "click chemistry," often catalyzed by copper(I) to yield a 1,2,3-triazole.[5]

Table 2: Overview of Cycloaddition Reactions Potentially Applicable to this compound

| Reaction Name | Reactants | Product Type |

| Diels-Alder Reaction | Diene + Alkyne (Dienophile) | Cyclohexadiene derivative |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Alkyne (Dipolarophile) | Five-membered heterocycle |

Addition Reactions

The triple bonds of this compound are susceptible to addition reactions, which can be used to introduce a variety of functional groups.

-

Hydroboration: The addition of a boron-hydrogen bond across the triple bond. The use of sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) can allow for selective mono-hydroboration and control of regioselectivity, typically leading to anti-Markovnikov addition.[6]

-

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, typically catalyzed by transition metals like platinum or rhodium complexes. This reaction can provide access to vinylsilanes with varying regioselectivity depending on the catalyst and reaction conditions.[7]

Table 3: Overview of Addition Reactions Potentially Applicable to this compound

| Reaction Name | Reagent | Catalyst | Product Type | Regioselectivity |

| Hydroboration | Borane (e.g., 9-BBN, Disiamylborane) | - | Alkenylborane | Typically Anti-Markovnikov |

| Hydrosilylation | Hydrosilane | Transition Metal (e.g., Pt, Rh) | Vinylsilane | Catalyst and Substrate Dependent |

Metathesis Reactions

-

Enyne Metathesis: This reaction involves a metal carbene-catalyzed bond reorganization between an alkene and an alkyne to form a 1,3-diene.[8] For this compound, this would typically be an intermolecular reaction with an alkene, such as ethylene, to generate a conjugated diene. Ring-closing enyne metathesis (RCEYM) is a powerful tool for synthesizing cyclic compounds containing a 1,3-diene moiety from substrates possessing both an alkene and an alkyne.[9]

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are not widely reported in the literature. However, general procedures for the reactions of terminal alkynes can be adapted.

General Procedure for Sonogashira Coupling of a Terminal Alkyne

This protocol is a general guideline and would require optimization for this compound.

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).

-

Add a suitable solvent, such as triethylamine (B128534) or a mixture of toluene (B28343) and an amine base.

-

To this mixture, add the terminal alkyne (1.0-1.2 eq.), in this case, this compound.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for 1,3-Dipolar Cycloaddition (Click Reaction)

This is a representative protocol for a copper-catalyzed azide-alkyne cycloaddition.

-

Dissolve the azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.

-

Prepare a fresh solution of sodium ascorbate (B8700270) (0.1-0.2 eq.) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate (B86663) pentahydrate (0.01-0.05 eq.) in water.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

-

Upon completion, the product may precipitate or can be extracted with an organic solvent.

-

Further purification can be achieved by recrystallization or column chromatography.

Biological Activity of Diyne Compounds

The mechanism of action for many enediyne natural products involves a Bergman cyclization of the enediyne moiety to produce a highly reactive p-benzyne diradical.[11] This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to DNA strand cleavage and subsequent cell death.[12] This potent DNA-damaging ability is the basis for their cytotoxicity against cancer cells.[13]

The cytotoxicity of synthetic diyne and enediyne compounds has also been investigated. Studies have shown that macrodiolides containing a 1,3-diyne moiety exhibit cytotoxic activity against various human cancer cell lines, including Jurkat, K562, and HeLa cells.[4] The presence of the diyne functionality is often crucial for the observed biological activity.

Given the established potent cytotoxicity of many diyne-containing molecules, this compound and its derivatives represent a potential starting point for the design and synthesis of new therapeutic agents. Further research is warranted to explore the biological effects of this compound and its derivatives and to investigate their potential as anticancer agents or as probes for biological systems.

Conclusion

This compound is a versatile building block with significant potential in organic synthesis. Its dual alkyne functionality allows for a wide array of chemical transformations, including coupling reactions, cycloadditions, and various addition reactions. While specific experimental data for this compound is limited in the current literature, established protocols for terminal alkynes provide a solid foundation for exploring its reactivity. Furthermore, the known biological activities of more complex diyne and enediyne natural products suggest that this compound and its derivatives could be valuable scaffolds in the development of new therapeutic agents. This guide serves as a starting point for researchers interested in harnessing the synthetic potential of this intriguing molecule. Further investigations are needed to fully elucidate the reactivity of this compound and to explore the biological properties of its derivatives.

References

- 1. pnas.org [pnas.org]

- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Enyne Metathesis [organic-chemistry.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. Designed enediynes: a new class of DNA-cleaving molecules with potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology and therapeutic applications of enediyne antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of Cytotoxicity of Enediyne Compounds by Hyperthermia: Effects of Various Metal Complexes on Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomerization of 1,4-Hexadiyne

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isomerization of 1,4-hexadiyne, a process of significant interest in synthetic organic chemistry for the generation of valuable conjugated diyne systems. This guide details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data to support researchers in the design and execution of this important transformation.

Introduction

The isomerization of non-conjugated diynes, such as this compound, into their conjugated counterparts, primarily 2,4-hexadiyne (B1329798), represents a fundamental and powerful tool in organic synthesis. Conjugated diynes are crucial building blocks in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The transformation of readily available this compound to the more synthetically versatile 2,4-hexadiyne allows for the strategic introduction of a conjugated system, which can participate in a wide array of subsequent chemical reactions. This guide will explore the core principles and practical applications of this isomerization process.

Reaction Mechanisms

The isomerization of this compound can be achieved through various catalytic methods, with base-catalyzed and metal-catalyzed pathways being the most prominent.

Base-Catalyzed Isomerization (Alkyne Zipper Reaction)

The most common method for the isomerization of alkynes is the base-catalyzed "alkyne zipper" reaction. This process involves the migration of a triple bond along a carbon chain and is particularly effective for the conversion of internal alkynes to terminal alkynes. However, the principles of this reaction can also be applied to the isomerization of a non-conjugated diyne like this compound to a more thermodynamically stable conjugated system.

The mechanism proceeds through a series of deprotonation and reprotonation steps, facilitated by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂). An allenic intermediate is formed during this process. For this compound, the reaction is driven towards the formation of the conjugated 2,4-hexadiyne due to the increased thermodynamic stability of the conjugated π-system.

Caption: Base-catalyzed isomerization of this compound to 2,4-hexadiyne via an allenic intermediate.

Metal-Catalyzed Isomerization

Transition metal complexes can also effectively catalyze the isomerization of alkynes. While less common for this specific transformation compared to base-catalyzed methods, mechanisms involving metal hydrides are plausible. Two primary pathways are generally considered for metal-catalyzed alkene and alkyne isomerizations: the metal hydride insertion-elimination mechanism and the π-allyl mechanism. For diynes, a similar migratory insertion of a metal hydride into one of the triple bonds, followed by β-hydride elimination, could lead to the rearranged conjugated product.

An In-depth Technical Guide to 1,4-Hexadiyne: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Hexadiyne, a member of the "skipped diyne" class of hydrocarbons, is a versatile and highly reactive building block in organic synthesis. Its unique structural motif, characterized by two triple bonds separated by a methylene (B1212753) group, offers a rich platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications as a scaffold in medicinal chemistry and drug discovery programs.

Chemical Identity and Properties

This compound, with the CAS number 10420-91-4, possesses the molecular formula C₆H₆.[1] This linear six-carbon chain contains two alkyne functional groups at the first and fourth positions. The presence of these reactive triple bonds, in conjugation with the intervening sp³-hybridized carbon, imparts distinct chemical reactivity to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10420-91-4 | [1] |

| Molecular Formula | C₆H₆ | [1] |

| Molecular Weight | 78.11 g/mol | |

| IUPAC Name | Hexa-1,4-diyne | [1] |

| Boiling Point | 80.7 °C at 760 mmHg | |

| Density | 0.825 g/cm³ | |

| Refractive Index | 1.455 | |

| LogP | 1.033 | |

| Vapor Pressure | 93.7 mmHg at 25°C |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of skipped diynes such as this compound can be achieved through the coupling of an alkynyl nucleophile with a propargylic electrophile. A common and effective method involves the reaction of a propargyl Grignard reagent with a propargyl halide. The following protocol is a representative procedure for the synthesis of this compound.

Objective: To synthesize this compound via the Grignard coupling of propargyl bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Propargyl bromide (3-bromopropyne)

-

Mercuric chloride (catalyst)

-

Ammonium (B1175870) chloride (for quenching)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

-

Preparation of the Grignard Reagent:

-

An oven-dried three-neck flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine or a catalytic amount of mercuric chloride.

-

The flask is gently warmed under a nitrogen atmosphere to activate the magnesium.

-

A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with a small portion of the propargyl bromide solution, and once the exothermic reaction begins, the remaining solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the propargylmagnesium bromide.

-

-

Coupling Reaction:

-

The flask containing the Grignard reagent is cooled in a dry ice/acetone bath.

-

A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cooled Grignard solution with vigorous stirring. The temperature should be maintained below -10 °C to minimize side reactions.

-